Ticlopidine-d6 Hydrochloride

Bioanalysis LC-MS/MS Stable Isotope Labeling

Quantitating Ticlopidine in plasma via LC-MS/MS is challenged by matrix effects causing ion suppression. Ticlopidine-d6 Hydrochloride (CAS 2985259-58-1) is a stable isotope-labeled internal standard (SIL-IS) with a +6 Da mass shift, co-eluting identically to compensate for matrix variability. • 6 Da mass shift eliminates spectral overlap with unlabeled analyte • >99% isotopic enrichment ensures interference-free quantitation for PK, DDI, and bioequivalence studies • Supports FDA/EMA-validated methods for ANDA submissions Available in mg to g quantities with analytical documentation.

Molecular Formula C14H15Cl2NS
Molecular Weight 306.3 g/mol
Cat. No. B13861822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiclopidine-d6 Hydrochloride
Molecular FormulaC14H15Cl2NS
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl
InChIInChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H/i1D,2D,3D,4D,9D2;
InChIKeyMTKNGOHFNXIVOS-WYYKMVOGSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ticlopidine-d6 Hydrochloride: A Stable Isotope-Labeled Internal Standard for Accurate LC-MS/MS Quantification


Ticlopidine-d6 Hydrochloride (CAS 2985259-58-1) is a deuterium-labeled analog of the thienopyridine antiplatelet agent Ticlopidine hydrochloride, categorized as a stable isotope-labeled internal standard (SIL-IS) . With a molecular formula of C₁₄H₉D₆Cl₂NS and a molecular weight of 306.28 g/mol, this compound contains six deuterium atoms, providing a distinct mass shift for unambiguous mass spectrometric differentiation from its unlabeled counterpart (Ticlopidine hydrochloride, MW ~300.25 g/mol) [1]. Its primary value lies in its application as a calibrant for the precise quantitation of Ticlopidine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled Ticlopidine or Non-Isotopic Analogs Are Inadequate Substitutes for Ticlopidine-d6 Hydrochloride in Quantitative Bioanalysis


Attempting to substitute Ticlopidine-d6 Hydrochloride with unlabeled Ticlopidine, other structural analogs (e.g., Clopidogrel), or even deuterated analogs with different isotopic enrichment patterns (e.g., Ticlopidine-d4) introduces significant quantification errors due to matrix effects and variable ionization efficiencies inherent to LC-MS/MS [1]. Stable isotope-labeled internal standards (SIL-IS) like Ticlopidine-d6 are specifically designed to co-elute and ionize nearly identically to the target analyte, thereby compensating for ion suppression or enhancement caused by phospholipids and other matrix components [2]. Non-isotopic analogs often exhibit different chromatographic retention times and ionization behaviors, leading to inaccurate peak area ratios and compromised assay precision [3]. The six-deuterium label of Ticlopidine-d6 provides a robust mass shift, minimizing spectral overlap with the unlabeled analyte and ensuring that the internal standard signal is free from isotopic interference, a critical advantage over fewer-deuterated forms like Ticlopidine-d4 [4].

Quantitative Evidence for Ticlopidine-d6 Hydrochloride: Direct Comparator Performance Metrics in Bioanalytical Method Validation


Isotopic Purity and Mass Shift: Ticlopidine-d6 vs. Ticlopidine-d4 for Minimizing Spectral Interference

Ticlopidine-d6 Hydrochloride offers a distinct 6 Da mass shift from the unlabeled analyte, compared to the 4 Da shift of Ticlopidine-d4. This larger mass difference provides a clearer separation in the mass spectrometer, reducing the risk of isotopic cross-talk and enabling more accurate integration of the internal standard's extracted ion chromatogram, particularly at low analyte concentrations [1]. The isotopic purity of Ticlopidine-d6 is typically specified at >98% .

Bioanalysis LC-MS/MS Stable Isotope Labeling

Method Accuracy and Precision: Performance of Deuterated Internal Standard vs. Structural Analog in Ticlopidine Bioanalysis

In a validated bioanalytical method, the use of a deuterated internal standard (Ticlopidine-d4) for Ticlopidine quantification in human plasma demonstrated an absolute recovery exceeding 80% and an overall method accuracy (bias) within ±5.3% . In contrast, a method employing the structural analog Clopidogrel as the internal standard reported a lower mean recovery of 71% and a wider bias range of up to ±12% [1]. This direct, cross-study comparison illustrates the superior performance of SIL-IS in compensating for matrix effects and extraction variability.

Method Validation Pharmacokinetics Plasma Quantitation

Inhibition of Matrix Effects: Compensatory Power of SIL-IS vs. No Internal Standard Correction

The application of a stable isotope-labeled internal standard like Ticlopidine-d6 is a validated strategy to correct for matrix effects, which are known to cause signal suppression up to 60% in plasma extracts [1]. The internal standard-normalized matrix factor, a measure of corrected accuracy, has been shown to remain within the 0.85–1.15 range, meeting FDA bioanalytical method validation guidelines [2].

Matrix Effects Ion Suppression LC-MS/MS Assay Robustness

Optimal Use Cases for Ticlopidine-d6 Hydrochloride in Analytical and Drug Development Workflows


Quantitative Pharmacokinetic (PK) Studies for Ticlopidine and Its Metabolites

Use Ticlopidine-d6 Hydrochloride as the internal standard in validated LC-MS/MS methods to achieve precise and accurate measurements of Ticlopidine concentrations in plasma, serum, or whole blood [1]. Its 6 Da mass shift provides a robust, interference-free signal for reliable PK parameter calculations (e.g., Cmax, AUC, t1/2) [2]. This is essential for characterizing the absorption, distribution, metabolism, and excretion of Ticlopidine in both preclinical species and human subjects [3].

Drug-Drug Interaction (DDI) Studies Involving CYP2C19 Inhibition

Employ Ticlopidine-d6 Hydrochloride as the internal standard in LC-MS/MS assays to monitor plasma concentrations of Ticlopidine when co-administered with other drugs. Ticlopidine is a known inhibitor of the CYP2C19 enzyme [1]. Accurate quantitation is vital for interpreting DDI study results, as the internal standard ensures that any observed changes in drug exposure are due to physiological interactions and not analytical variability [2].

Regulatory-Compliant Bioequivalence and Generic Drug Testing

Integrate Ticlopidine-d6 Hydrochloride into validated bioanalytical methods to meet stringent regulatory guidelines from agencies like the FDA and EMA for ANDA submissions and bioequivalence trials [1]. The superior accuracy and precision provided by this SIL-IS are critical for demonstrating that the 90% confidence intervals for the ratio of geometric means for Cmax and AUC fall within the required 80–125% acceptance range [2].

Method Validation and Routine Quality Control in Bioanalytical Laboratories

Utilize Ticlopidine-d6 Hydrochloride as a stable and reliable internal standard for the day-to-day calibration and quality control (QC) of Ticlopidine assays [1]. Its consistent performance across numerous sample batches minimizes inter-assay variability and reduces the risk of failing QC acceptance criteria [2]. This supports the generation of high-quality, reproducible data in a CRO or pharmaceutical company setting [3].

Technical Documentation Hub

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